1-benzothiophen-2-yl-[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone
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Overview
Description
1-benzothiophen-2-yl-[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone is a synthetic organic compound known for its unique chemical structure and diverse applications in various fields of science. With a core benzothiophene framework, this compound exhibits interesting properties that make it a subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzothiophen-2-yl-[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone typically involves multi-step organic reactions starting from commercially available precursors. Key steps include:
Formation of the benzothiophene core.
Functionalization of the pyrrolidine ring.
Introduction of the methoxy group and the triazole moiety.
Industrial Production Methods
While specific industrial methods may vary, large-scale synthesis often employs catalytic reactions and optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are used to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-benzothiophen-2-yl-[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone can undergo various chemical reactions including:
Oxidation: : Forming sulfoxides or sulfones.
Reduction: : Reducing functional groups to simpler forms.
Substitution: : Introducing different substituents on the aromatic or pyrrolidine rings.
Common Reagents and Conditions
Typical reagents include oxidizing agents (e.g., m-chloroperbenzoic acid for oxidation), reducing agents (e.g., sodium borohydride for reduction), and various nucleophiles for substitution reactions. Conditions vary depending on the reaction but often include solvents like dichloromethane or methanol and controlled temperatures.
Major Products
Scientific Research Applications
1-benzothiophen-2-yl-[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone finds applications in multiple fields:
Chemistry: : As a precursor in the synthesis of more complex molecules and in studies of its reactivity and properties.
Biology: : Inhibits specific enzymes or proteins, useful in biochemical assays.
Medicine: : Potential therapeutic applications due to its bioactive nature.
Industry: : Employed in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. In biological systems, it may inhibit enzyme activity or disrupt protein function by binding to active sites or allosteric sites. Pathways involved include signal transduction and metabolic processes.
Comparison with Similar Compounds
Compared to other benzothiophene derivatives, 1-benzothiophen-2-yl-[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone is unique due to its specific functional groups and stereochemistry. Similar compounds include:
Benzothiophene derivatives without the triazole moiety.
Pyrrolidine-based compounds with different substituents.
Triazole-containing compounds lacking the benzothiophene core.
Properties
IUPAC Name |
1-benzothiophen-2-yl-[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-22-11-7-12(15-17-9-18-19-15)20(8-11)16(21)14-6-10-4-2-3-5-13(10)23-14/h2-6,9,11-12H,7-8H2,1H3,(H,17,18,19)/t11-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXNCDRCTODDAG-NEPJUHHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(N(C1)C(=O)C2=CC3=CC=CC=C3S2)C4=NC=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@H](N(C1)C(=O)C2=CC3=CC=CC=C3S2)C4=NC=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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